molecular formula C36H46N14O14S B11834498 (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B11834498
M. Wt: 930.9 g/mol
InChI Key: HEPJURCEHYKKAB-YFNVTMOMSA-N
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Description

The compound (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, amides, and amino groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pteridine core, followed by the introduction of the benzoyl and amino groups. The final steps involve the addition of the carboxylic acid and sulfanyl groups. Each step must be carefully controlled to ensure the correct stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the purity and stability of the compound. Techniques such as chromatography and spectroscopy would be used to monitor the progress of the synthesis and verify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carboxylic acids can be reduced to alcohols.

    Substitution: The amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carboxylic acids would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its multiple functional groups allow it to bind to different enzymes and receptors, modulating their activity. For example, the amino groups can form hydrogen bonds with active sites of enzymes, while the carboxylic acids can participate in ionic interactions. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A simpler aromatic compound with a hydroxyl group.

    Phenolic Compounds: A broad class of compounds with similar functional groups.

Uniqueness

What sets this compound apart from similar compounds is its complex structure and multiple functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions. Its unique configuration also makes it a valuable tool for studying complex biochemical processes and developing new therapeutic agents.

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid , highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C36H46N14O14S

Molecular Weight

930.9 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

HEPJURCEHYKKAB-YFNVTMOMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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